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Compound of Interest

Compound Name:
4-Methyltetrahydro-2H-pyran-4-

carboxylic acid

Cat. No.: B1314418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiviral applications of

tetrahydropyran derivatives, focusing on their activity against Human Immunodeficiency Virus

(HIV) and Influenza virus. This document includes detailed experimental protocols for key

assays, quantitative data on the efficacy of specific compounds, and visualizations of their

mechanisms of action.

I. Antiviral Activity against HIV-1
Tetrahydropyran and its fused derivatives, such as bis-tetrahydrofuran, have been identified as

crucial structural motifs in the design of potent HIV-1 protease inhibitors. These compounds are

designed to bind to the active site of the HIV-1 protease, an enzyme essential for the

maturation of infectious virions. By inhibiting this enzyme, these derivatives effectively halt the

viral replication cycle.

A notable example is Darunavir, an FDA-approved HIV-1 protease inhibitor that contains a bis-

tetrahydrofuran moiety. This structural feature allows for strong hydrogen bonding interactions

with the backbone of the HIV protease, contributing to its high potency and a high genetic

barrier to the development of drug resistance.[1]
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The antiviral efficacy of tetrahydropyran-containing HIV-1 protease inhibitors is typically

quantified by their 50% effective concentration (EC50) and 50% cytotoxic concentration

(CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure

of the compound's therapeutic window.

Compound/
Derivative

Virus Strain EC50 (nM) CC50 (µM)
Selectivity
Index (SI)

Reference

Darunavir
HIV-1 (Wild-

Type)
1-2 >100

>50000-

100000
[1]

GRL-0476

(contains a

tetrahydropyr

an ring)

HIV-1 (Wild-

Type)
0.5 Not Reported Not Reported

Mechanism of Action: HIV-1 Protease Inhibition
HIV-1 protease is an aspartic protease that cleaves newly synthesized Gag and Gag-Pol

polyproteins into mature, functional viral proteins.[2][3] Protease inhibitors, including those with

a tetrahydropyran core, are designed as transition-state analogs that bind tightly to the

enzyme's active site.[2][4] This binding is characterized by extensive hydrogen bond networks

and hydrophobic interactions with the active site residues, particularly the catalytic aspartate

dyad (Asp25 and Asp125).[1] The stable complex formed between the inhibitor and the

protease prevents the processing of viral polyproteins, leading to the production of immature,

non-infectious viral particles.
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Caption: HIV-1 Protease Inhibition by Tetrahydropyran Derivatives.

II. Antiviral Activity against Influenza Virus
Certain tetrahydropyran and dihydropyran derivatives have been investigated as inhibitors of

influenza virus neuraminidase, a key enzyme in the viral life cycle responsible for the release of

progeny virions from infected host cells. By blocking neuraminidase activity, these compounds

can prevent the spread of the virus.
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Quantitative Antiviral Data
The inhibitory activity of these compounds against influenza neuraminidase is determined by

their 50% inhibitory concentration (IC50).

Compound/Derivati
ve

Virus
Strain/Neuraminida
se

IC50 (µM) Reference

Tetrahydropyridazine

derivative 15

Influenza

Neuraminidase
in the µM range [5]

Tetrahydropyridazine

derivative 19

Influenza

Neuraminidase
in the µM range [5]

Note: Tetrahydropyridazines are structurally related to tetrahydropyrans and serve as a relevant

example.

Mechanism of Action: Neuraminidase Inhibition
Influenza neuraminidase is a surface glycoprotein that cleaves sialic acid residues from the

host cell surface and from newly formed viral particles.[6][7][8] This action is crucial for the

release of progeny viruses from the infected cell and prevents their aggregation.[9][10]

Neuraminidase inhibitors, including those with a tetrahydropyran-like scaffold, are designed to

mimic the natural substrate, sialic acid. They bind to the active site of the neuraminidase

enzyme, preventing it from cleaving sialic acid residues. As a result, newly formed virions

remain tethered to the host cell surface, unable to infect other cells.[6]
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Caption: Influenza Neuraminidase Inhibition by Tetrahydropyran Derivatives.

III. Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the antiviral activity

and cytotoxicity of tetrahydropyran derivatives.

A. HIV-1 Protease Inhibition Assay (FRET-based)
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This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1

protease using a Förster Resonance Energy Transfer (FRET) peptide substrate.

Materials:

Recombinant HIV-1 Protease

FRET peptide substrate (e.g., with EDANS/DABCYL or HiLyte Fluor™488/QXL™520 pair)

[11][12]

Assay Buffer (e.g., 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)[13]

Test compounds and a known HIV-1 protease inhibitor (e.g., Pepstatin A) as a positive

control

DMSO for dissolving compounds

Black 96-well or 384-well microplates

Fluorescence microplate reader

Procedure:

Reagent Preparation:

Reconstitute the lyophilized HIV-1 protease in an appropriate buffer to the desired stock

concentration.

Dissolve the FRET substrate in DMSO to create a stock solution and then dilute it in the

assay buffer to the final working concentration.

Prepare serial dilutions of the test compounds and control inhibitor in DMSO.

Assay Setup:

Add 2 µL of the diluted test compound or control to the wells of the microplate. Use DMSO

as a vehicle control.
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Add 40 µL of the diluted HIV-1 protease solution to each well.

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

Reaction Initiation and Measurement:

Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

Measure the fluorescence intensity kinetically for 1-3 hours at the appropriate excitation

and emission wavelengths for the FRET pair (e.g., Ex/Em = 330/450 nm).

Data Analysis:

Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion

of the kinetic curve for each well.

Plot the reaction velocity against the inhibitor concentration.

Determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity

by 50%) by fitting the data to a dose-response curve using appropriate software.
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Caption: Workflow for the HIV-1 Protease FRET Assay.
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B. Influenza Virus Plaque Reduction Assay
This assay is the gold standard for determining the infectivity of lytic viruses and is used to

evaluate the efficacy of antiviral compounds by quantifying the reduction in the number of viral

plaques.

Materials:

Madin-Darby Canine Kidney (MDCK) cells

Influenza virus stock (e.g., A/Puerto Rico/8/34 H1N1)

Cell culture medium (e.g., DMEM with supplements)

Infection medium (serum-free medium with TPCK-trypsin)

Overlay medium (e.g., containing Avicel or agarose)

Test compounds

Crystal violet staining solution

Phosphate-buffered saline (PBS)

12-well or 24-well cell culture plates

Procedure:

Cell Seeding:

Seed MDCK cells in 12-well plates to form a confluent monolayer overnight.

Infection:

Prepare serial dilutions of the influenza virus stock in infection medium.

Wash the cell monolayers with PBS and inoculate with the virus dilutions (e.g., 100

plaque-forming units per well).
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Incubate for 1 hour at 37°C to allow for viral adsorption.

Treatment and Overlay:

During the viral adsorption, prepare serial dilutions of the test compounds in the overlay

medium.

After adsorption, remove the virus inoculum and add the overlay medium containing the

different concentrations of the test compound. Include a "no drug" virus control and a "no

virus" cell control.

Incubation:

Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are

visible.

Plaque Visualization and Counting:

Aspirate the overlay medium.

Fix the cells with a fixative solution (e.g., 4% formaldehyde) for at least 30 minutes.

Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20

minutes.

Gently wash the plates with water and allow them to air dry. Plaques will appear as clear,

unstained zones against a purple background of viable cells.

Count the number of plaques in each well.

Data Analysis:

Calculate the percentage of plaque reduction for each compound concentration relative to

the virus control.

Determine the EC50 value (the concentration of the compound that reduces the number of

plaques by 50%) by plotting the percentage of plaque reduction against the compound

concentration.
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Caption: Workflow for the Influenza Plaque Reduction Assay.
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C. Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability

and is used to determine the cytotoxic concentration (CC50) of the test compounds.

Materials:

Appropriate host cell line (e.g., MT-4 for HIV, MDCK for influenza)

Cell culture medium

Test compounds

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plates

Microplate reader

Procedure:

Cell Seeding:

Seed cells into a 96-well plate at an appropriate density and allow them to adhere

overnight.

Compound Addition:

Prepare serial dilutions of the test compounds in cell culture medium.

Add the diluted compounds to the wells. Include wells with cells and medium only as a

control for 100% viability.

Incubation:
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Incubate the plate at 37°C in a CO2 incubator for the same duration as the antiviral assay

(e.g., 48-72 hours).

MTT Addition and Incubation:

Add 10 µL of MTT solution to each well.

Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow

MTT to purple formazan crystals.[14]

Solubilization and Measurement:

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the untreated

control.

Plot the percentage of viability against the compound concentration and use non-linear

regression to determine the CC50 value (the concentration of the compound that reduces

cell viability by 50%).
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Caption: Workflow for the MTT Cytotoxicity Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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